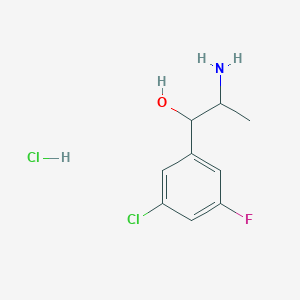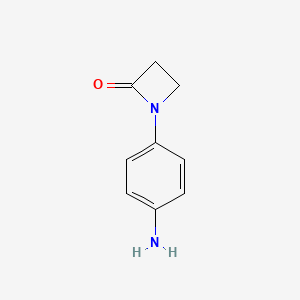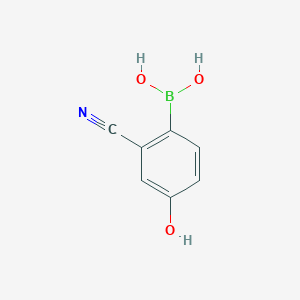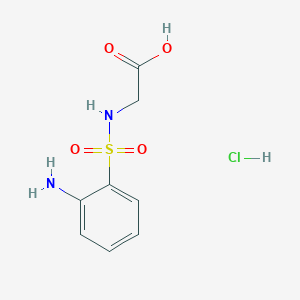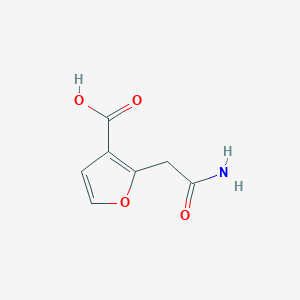
2-(Carbamoylmethyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carbamoylmethyl)furan-3-carboxylic acid is a chemical compound with the molecular formula C7H7NO4 and a molecular weight of 169.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-amino-2-oxoethyl)furan-3-carboxylic acid . The InChI code is 1S/C7H7NO4/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H2,8,9)(H,10,11) and the InChI key is GTZGJWKQSSXDKW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(Carbamoylmethyl)furan-3-carboxylic acid is involved in various synthesis processes and has been a subject of chemical studies due to its interesting properties:
PdII-mediated Cascade Carboxylative Annulation : This compound has been utilized in Pd(II)-mediated cascade carboxylative annulation processes to construct benzo[b]furan-3-carboxylic acids, indicating its utility in complex chemical reactions (Liao et al., 2005).
Enzyme-catalyzed Synthesis : It's also involved in enzyme-catalyzed synthesis processes. For example, a dual-enzyme cascade system composed of galactose oxidase and alcohol dehydrogenases was used for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing the compound's relevance in biotechnological applications (Jia et al., 2019).
Biocatalytic Production : The biocatalytic production of furan carboxylic acids has been reported, where Escherichia coli cells engineered with cofactors showed high substrate tolerance and were capable of efficiently oxidizing a variety of aromatic aldehydes, including toxic furans (Zhang et al., 2020).
Synthesis of Biobased Polyesters : It has been used in the enzymatic synthesis of biobased polyesters, highlighting its potential in creating sustainable materials (Jiang et al., 2014).
Biological and Pharmacological Research
While ensuring to avoid direct reference to drug use, dosage, or side effects, this compound has shown potential in various biological and pharmacological research areas:
Antimicrobial Activity : Certain furan-3-carboxamides, possibly related to or derivable from this compound, have shown significant in vitro antimicrobial activity against a range of microorganisms, indicating the compound's potential in developing new antimicrobial agents (Zanatta et al., 2007).
Antibacterial Activity : Mixed-ligand complexes containing furan-2-carboxylic acid have been synthesized and shown to possess antibacterial activity, suggesting potential applications in combating bacterial infections (Taghreed et al., 2014).
Antioxidant Activity : Derivatives of this compound have shown antioxidant activity, which is important for protecting cells against damage caused by free radicals (Ma & Ma, 2016).
Eigenschaften
IUPAC Name |
2-(2-amino-2-oxoethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZGJWKQSSXDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


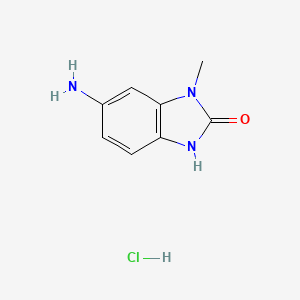

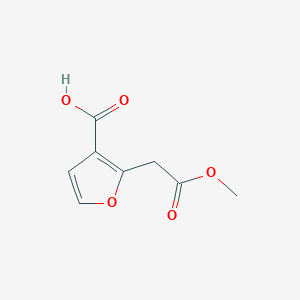

![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)
